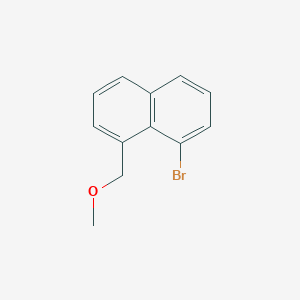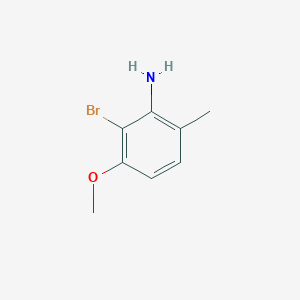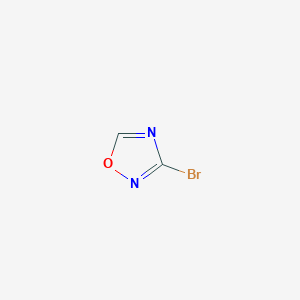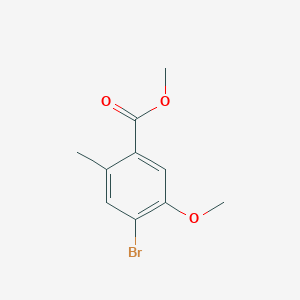![molecular formula C8H6BrN3O3 B13920397 Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-A]pyrimidine family. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often employ microwave irradiation to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized or reduced depending on the reagents used.
Cyclocondensation: The compound can participate in cyclocondensation reactions to form diverse derivatives.
Common reagents used in these reactions include sodium hydride, lithium diisopropylamide, and various electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzymatic inhibitory drugs.
Material Science: Due to its photophysical properties, it is used in the development of new materials.
Biological Studies: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymatic activity and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:
- Methyl 3-bromo-7-methylpyrazolo[1,5-A]pyrimidine-5-carboxylate
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific combination of bromine and hydroxyl groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C8H6BrN3O3 |
|---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
methyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-8(14)5-2-6(13)12-7(11-5)4(9)3-10-12/h2-3,10H,1H3 |
InChI Key |
LACFCDHDGXXGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=N1)C(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)






![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)


